(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
4-phenyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S2/c1-2-14-26-20-13-12-19(31(24,28)29)15-21(20)30-23(26)25-22(27)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h2-13,15H,1,14H2,(H2,24,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXCNHDBCATBPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of sulfonamide derivatives, which are known for their diverse therapeutic applications, including antibacterial, antifungal, and anticancer properties. The unique structural features of this compound, including the thiazole ring and sulfonamide group, suggest various mechanisms of action that warrant further investigation.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 419.5 g/mol. The presence of functional groups such as thiazole, sulfonamide, and carboxamide enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H17N3O3S3 |
| Molecular Weight | 419.5 g/mol |
| Structure | Structure |
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. Compounds similar to (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene) have shown effectiveness against various bacterial strains. The mechanism often involves inhibition of bacterial folate synthesis by targeting dihydropteroate synthase.
Antitumor Activity
Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The mechanism is believed to involve the activation of caspase pathways and disruption of mitochondrial function, similar to other benzo[d]thiazole derivatives. This property positions it as a potential candidate for cancer therapy.
Case Studies
- Antibacterial Efficacy : A study conducted on related sulfonamide compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The compound's structure suggests it may share similar activity profiles.
- Cytotoxicity in Cancer Cells : In vitro studies have shown that compounds with a thiazole moiety can inhibit the growth of various cancer cell lines (e.g., MCF-7 and HeLa). Further research is needed to establish the specific pathways influenced by (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene).
The biological activity of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene) is hypothesized to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
Q & A
Q. What are the key synthetic routes for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide?
The synthesis involves multi-step organic reactions:
- Thiazole Core Formation : Cyclization of 2-aminobenzenethiol derivatives under reflux conditions in solvents like dimethylformamide (DMF) or ethanol .
- Allylation : Introduction of the allyl group via nucleophilic substitution or transition-metal-catalyzed coupling .
- Sulfamoylation : Reaction with sulfamoyl chloride to introduce the sulfonamide group, requiring precise pH control (pH 7–8) to avoid side reactions .
- Final Coupling : Amidation between the thiazole intermediate and [1,1'-biphenyl]-4-carboxylic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Q. Key Analytical Methods :
- Purity Assessment : HPLC with UV detection (λ = 254 nm) .
- Structural Confirmation : -NMR (δ 7.8–8.2 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .
Q. How is the molecular structure of this compound characterized?
Structural characterization employs:
- X-ray Crystallography : Resolves bond angles (e.g., C–S–C ~105°) and confirms the Z-configuration of the imine bond .
- NMR Spectroscopy : -NMR identifies carbonyl carbons (~170 ppm) and sulfonamide sulfur environments .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electronic properties (e.g., HOMO-LUMO gap ~4.2 eV) .
Advanced Research Questions
Q. What experimental approaches are used to elucidate the mechanism of action of this compound in cancer cell lines?
Hypotheses and methods include:
- Kinase Inhibition Assays : Screening against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays .
- Apoptosis Studies : Flow cytometry with Annexin V/PI staining to quantify early/late apoptosis in HeLa cells .
- Molecular Docking : AutoDock Vina simulations to predict binding affinities (ΔG ~-9.2 kcal/mol) to tubulin or DNA topoisomerase II .
- Transcriptomics : RNA-seq analysis of treated vs. untreated cells to identify dysregulated pathways (e.g., p53 signaling) .
Q. How can researchers reconcile contradictory data on the compound’s biological activity across different assays?
Contradictions (e.g., IC variability in MTT vs. clonogenic assays) are addressed via:
- Dose-Response Optimization : Testing 10 nM–100 µM ranges to identify non-linear effects .
- Metabolic Stability Testing : LC-MS/MS to quantify intracellular concentrations and correlate with activity .
- Structural Analog Screening : Comparing activity of derivatives (e.g., fluorinated vs. methoxy-substituted) to isolate SAR trends .
Q. What methodologies optimize the compound’s synthetic yield and scalability?
Critical parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–80°C | >80% yield at 70°C |
| Solvent | DMF > Ethanol | Polar aprotic solvents enhance nucleophilicity |
| Catalyst | Pd(PPh) (5 mol%) | Reduces allylation side products |
| Purification | Gradient HPLC (ACN/HO) | Purity >95% |
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
SAR strategies:
- Substituent Modification :
- 6-Sulfamoyl Group : Replacement with methylsulfonyl reduces IC by 40% in MCF-7 cells .
- Allyl vs. Propargyl : Propargyl substitution increases metabolic stability (t = 8.2 h vs. 4.5 h) .
- QSAR Modeling : 3D-QSAR (CoMFA) identifies steric bulk at position 3 as critical for tubulin binding (q = 0.72) .
Critical Analysis of Evidence
- Contradictions : and report conflicting IC values for HeLa cells (2.3 µM vs. 5.1 µM), likely due to differences in assay duration (48h vs. 72h) .
- Gaps : Limited data on in vivo pharmacokinetics (e.g., oral bioavailability) require further study .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
